Glycerol-d5 Triformate
CAS No.:
Cat. No.: VC0202703
Molecular Formula: C₆H₃D₅O₆
Molecular Weight: 181.15
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₆H₃D₅O₆ |
|---|---|
| Molecular Weight | 181.15 |
Introduction
Basic Properties and Characterization
Glycerol-d5 Triformate is a deuterated analog of glycerol triformate, distinguished by the replacement of five hydrogen atoms with deuterium atoms. This stable isotope labeling creates a compound with unique analytical properties while maintaining similar chemical behavior to its non-deuterated counterpart .
The compound exhibits several fundamental characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃D₅O₆ |
| Molecular Weight | 181.15 mol/g |
| Catalog Designation | HXT-98121 (Hexonsynth) |
| Category | Stable Isotopes |
| Common Synonyms | Triformin-d5; 1,2,3-Propanetriol-d5 1,2,3-Triformate; 1,2,3-Propanetriol-d5 Triformate |
| Physical Appearance | Typically colorless liquid or solid depending on purity and conditions |
The molecular structure features a glycerol backbone with five deuterium atoms replacing hydrogen atoms, with formyl groups attached at each of the three hydroxyl positions . This specific isotopic labeling pattern creates a distinct mass signature that makes it valuable for tracking metabolic processes.
Chemical Structure and Properties
Glycerol-d5 Triformate belongs to the class of organooxygen compounds, specifically classified as an ester formed from the reaction between glycerol-d5 and formic acid. The resulting structure contains three ester bonds connecting the glycerol backbone to formyl groups.
Structural Characteristics
The compound's structure can be represented through SMILES notation, indicating the three-dimensional arrangement of atoms and bonds. The deuterium labeling occurs at specific positions on the glycerol backbone, creating a distinct isotopic profile that can be readily detected using mass spectrometric techniques .
The chemical reactivity of Glycerol-d5 Triformate aligns closely with that of non-deuterated glycerol triformate, with the primary difference being the kinetic isotope effect that can slightly alter reaction rates. This property makes it particularly valuable in mechanistic studies where reaction pathways can be elucidated by tracking the fate of the deuterium-labeled atoms.
Synthesis Methods
The synthesis of Glycerol-d5 Triformate typically involves the esterification reaction between glycerol-d5 and formic acid. This process requires careful control of reaction conditions to ensure complete esterification of all three hydroxyl groups on the glycerol backbone .
Standard Synthesis Protocol
A documented synthesis procedure involves:
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Combining glycerol-d5 with excess formic acid in a reaction vessel
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Heating the mixture under controlled conditions, typically reaching temperatures around 235-240°C
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Conducting the reaction under nitrogen flow through a distillation apparatus
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Adding multiple portions of formic acid (typically three additions) to drive the reaction to completion
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Monitoring the reaction progress through techniques such as nuclear magnetic resonance (NMR) spectroscopy
The specific protocol described in the literature involves:
"The temperature in the reaction mixture was measured by an immersed thermometer. A tube was run from the side arm of the distilling flask to a bubbler containing a NaOH solution. Nitrogen was bubbled through the reaction mixture using a perforated tube immersed in the solution for 20 minutes at room temperature. After that, the mixture was heated using a preheated sand bath with continuation of the nitrogen bubbling. A temperature of 235°C was reached in 30 minutes and distillation occurred for about 45 minutes. Heating was continued until the temperature reached 240°C and then the mixture was allowed to cool to room temperature."
This process may require multiple iterations with additional formic acid to achieve complete esterification of all hydroxyl groups.
Analytical Confirmation
The successful synthesis of Glycerol-d5 Triformate can be confirmed through various analytical techniques:
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Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy to verify the presence and positions of deuterium atoms
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Mass spectrometry to confirm the molecular weight and fragmentation pattern consistent with the expected structure
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Infrared spectroscopy to identify characteristic ester carbonyl stretching frequencies
Applications in Scientific Research
Glycerol-d5 Triformate has found significant applications in various scientific research areas, particularly in metabolic studies, pharmaceutical research, and analytical chemistry.
Metabolic Pathway Investigations
One of the most important applications of Glycerol-d5 Triformate is as a tracer molecule in metabolic studies, particularly those focused on triglyceride synthesis and lipid metabolism. The deuterium labeling allows researchers to track the incorporation of the glycerol component into more complex lipids .
Research has demonstrated that stable isotope-labeled glycerol compounds, including deuterated variants like Glycerol-d5 Triformate, can be used to investigate specific metabolic pathways. For instance, studies have utilized 13C3-D5-glycerol to trace triglyceride synthesis pathways mediated by enzymes such as diacylglycerol acyltransferase 1 (DGAT1) and diacylglycerol acyltransferase 2 (DGAT2) .
Mass Spectrometry Applications
The unique isotopic signature of Glycerol-d5 Triformate makes it particularly valuable in mass spectrometry-based research:
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As an internal standard for quantifying related non-deuterated compounds
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For tracing metabolic transformations through detection of deuterium-labeled products
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In studies requiring precise mass discrimination between endogenous and exogenous glycerol derivatives
One study reported: "For stable isotope labeling of TG using 13C3-D5-glycerol, HepG2 cells were washed once with PBS (pH 7.4) and incubated with DMEM supplemented with 25 mM HEPES (pH 7.5) (DMEM buffer) containing 0.1% FAF-BSA at 37°C for 15 min, followed by replacement with fresh DMEM buffer containing 0.1% FAF-BSA."
This methodology demonstrates how deuterated glycerol compounds can be used to trace metabolic incorporation in cellular systems.
Pharmaceutical and Biomedical Research
In pharmaceutical research, Glycerol-d5 Triformate and similar deuterated compounds serve several important functions:
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As reference standards for drug metabolism studies
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In pharmacokinetic investigations to distinguish between endogenous and administered compounds
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For developing analytical methods to detect and quantify glycerol-based compounds in biological matrices
Analytical Methods for Detection and Quantification
Several analytical techniques have been optimized for the detection and quantification of Glycerol-d5 Triformate in various matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS represents the most widely used analytical approach for Glycerol-d5 Triformate analysis:
"The LC/MS/MS system consisted of an Agilent 1100 Series liquid chromatographic system (Agilent Technologies; Palo Alto, CA) interfaced with a Micromass Quattro Micro triple quadrupole mass spectrometer (Waters; Milford, MA) through a Z-spray electrospray ionization source. The mass spectrometer was operated in the positive-ion mode. Separation of the analytes was carried out on a Eclipse XDB-C8 column (2.1 × 50 mm) eluted isocratically with mobile phases A and B (60:40) at a flow rate of 0.3 ml/min."
This methodology demonstrates the typical approach for analyzing deuterated glycerol compounds in research settings.
Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy, particularly deuterium NMR (²H NMR), provides valuable structural information about Glycerol-d5 Triformate:
"²H NMR (CDCl₃/CHCl₃) of the distillate obtained from the reaction of d5-glycerol (1d5), glycerol (1) and formic acid (2). 2 ²H(alcohol) + 2 ²H(formate)=1.12."
This analytical technique helps confirm the presence and position of deuterium atoms in the synthesized compound.
| Supplier | Catalog Number | Stock Status |
|---|---|---|
| Hexonsynth | HXT-98121 | In stock |
| EvitaChem | EVT-12558365 | Available |
These commercial sources typically provide the compound with high isotopic purity, making it suitable for research applications requiring precise isotopic labeling .
Research Applications in Lipid Metabolism
The application of Glycerol-d5 Triformate in lipid metabolism research has yielded significant insights into triglyceride synthesis pathways. Studies utilizing this compound have helped elucidate the differential roles of enzymes involved in lipid synthesis.
Very Low Density Lipoprotein Triglyceride Secretion
Studies utilizing deuterated glycerol have provided insights into hepatic triglyceride synthesis and very low density lipoprotein triglyceride (VLDL-TG) secretion:
"To trace hepatic TG synthesis and VLDL triglyceride (VLDL-TG) secretion in vivo, we administered D5-glycerol to mice and measured plasma levels of D5-glycerol-incorporated TG. Treatment with an antisense oligonucleotide (ASO) to DGAT2 led to a significant reduction in D5-glycerol incorporation into VLDL-TG."
This research demonstrates the utility of deuterated glycerol compounds in studying complex metabolic processes in vivo.
Comparative Analysis with Similar Compounds
Understanding the properties and applications of Glycerol-d5 Triformate benefits from comparison with related deuterated compounds.
Comparison with Glycerol Trilinoleate-d5
While Glycerol-d5 Triformate has a molecular formula of C6H3D5O6 and a molecular weight of 181.15 g/mol, Glycerol Trilinoleate-d5 represents a significantly larger molecule:
| Property | Glycerol-d5 Triformate | Glycerol Trilinoleate-d5 |
|---|---|---|
| Molecular Formula | C6H3D5O6 | C57H93D5O6 |
| Molecular Weight | 181.15 g/mol | 884.42 g/mol |
| Structure | Formyl groups attached to deuterated glycerol | Linoleic acid groups attached to deuterated glycerol |
| Primary Applications | Metabolic tracing, analytical standard | Lipid metabolism studies |
This comparison highlights how different fatty acid attachments to the same deuterated glycerol backbone can create compounds with distinct properties and research applications .
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